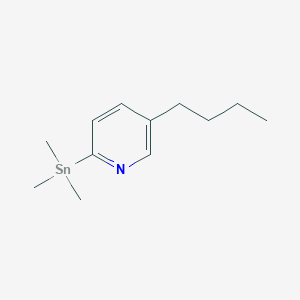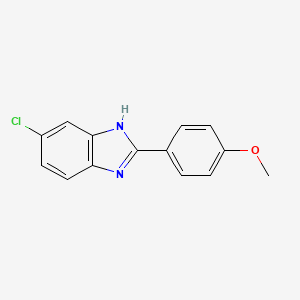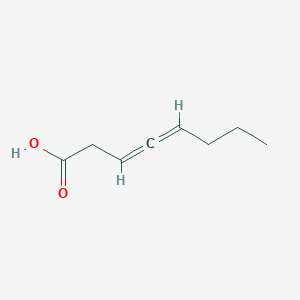
Octa-3,4-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octa-3,4-dienoic acid is an organic compound belonging to the class of medium-chain fatty acids It is characterized by the presence of a conjugated diene system within its molecular structure, specifically at the 3rd and 4th carbon positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of octa-3,4-dienoic acid can be achieved through several methods. One common approach involves the palladium-catalyzed aerobic dehydrogenation of unsaturated acids and amides. This method utilizes palladium (II) as a catalyst and oxygen as the oxidant, resulting in the formation of conjugated dienoic acids . Another method involves the photocatalytic synthesis of ester derivatives, which can be subsequently hydrolyzed to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic processes. The use of palladium catalysts in continuous flow reactors allows for efficient and scalable production. Additionally, advancements in photocatalytic methods have enabled the development of environmentally friendly and cost-effective production techniques.
Análisis De Reacciones Químicas
Types of Reactions: Octa-3,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the conjugated diene system into saturated or partially saturated products.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Reagents such as halogens, acids, and bases are used under controlled conditions to achieve desired substitutions.
Major Products Formed:
Epoxides and Hydroxylated Derivatives: Formed through oxidation reactions.
Saturated and Partially Saturated Products: Resulting from reduction reactions.
Functionalized Derivatives: Obtained through substitution reactions.
Aplicaciones Científicas De Investigación
Octa-3,4-dienoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in metabolic pathways and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of octa-3,4-dienoic acid involves its interaction with specific molecular targets and pathways. The conjugated diene system allows for electron delocalization, which can facilitate interactions with enzymes and receptors. These interactions can modulate various biological processes, including signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Octa-2,4-dienoic acid: Another medium-chain fatty acid with a conjugated diene system at the 2nd and 4th carbon positions.
Linoleic acid: An essential fatty acid with a conjugated diene system at the 9th and 12th carbon positions.
Octadecadienoic acid: A long-chain fatty acid with multiple conjugated diene systems.
Uniqueness: Octa-3,4-dienoic acid is unique due to its specific conjugated diene system at the 3rd and 4th carbon positions, which imparts distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C8H12O2 |
|---|---|
Peso molecular |
140.18 g/mol |
InChI |
InChI=1S/C8H12O2/c1-2-3-4-5-6-7-8(9)10/h4,6H,2-3,7H2,1H3,(H,9,10) |
Clave InChI |
SOHYPHJUGUUCJZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC=C=CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl 2-[2-(4-ethoxyphenyl)ethyl]propanedioate](/img/structure/B15199095.png)

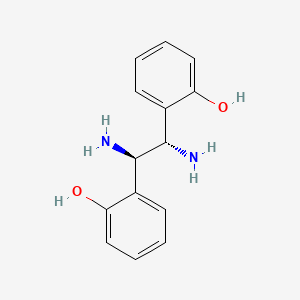
![(4S,5R)-3-[(S)-2-(Fmoc-amino)propanoyl]-2,2,5-trimethyloxazolidine-4-carboxylic Acid](/img/structure/B15199113.png)
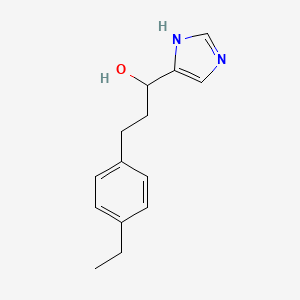
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;dihydrate;hydrochloride](/img/structure/B15199120.png)
![Ethyl 3-(2-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazol-2-yl)propanoate](/img/structure/B15199131.png)

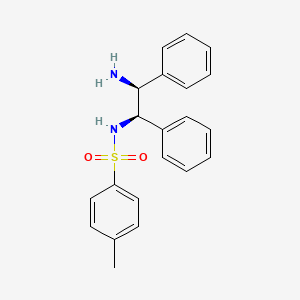
![Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15199146.png)
